molecular formula C11H13NO2 B3027020 (S)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate CAS No. 1213213-26-3

(S)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate

Cat. No. B3027020
CAS RN: 1213213-26-3
M. Wt: 191.23
InChI Key: WVMGINRJNBISMA-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate” is a chemical compound . Its molecular formula is C12H15NO2 and it has a molecular weight of 205.25 .


Molecular Structure Analysis

The molecular structure of this compound includes an indene ring, which is a fused cyclohexene and benzene ring, with an amino group and a carboxylate ester attached .

Scientific Research Applications

Synthesis and Derivative Formation

  • (S)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate and similar compounds have been utilized in the synthesis of various derivatives. For instance, indan-1-one derivatives with amino acid fragments have been synthesized, which included the methylation of carboxylic function of preformed N-{[(1-oxoindan-6-yl)oxy]acetyl}amino acids (Shilin, Lenko, Shablykina, & Khilya, 2018).
  • In another study, novel tryptophan analogues were designed and synthesized, showcasing the compound's role in the development of peptide and peptoid conformation elucidation studies (Horwell, Nichols, Ratcliffe, & Roberts, 1994).

Heterocyclization and Cyclization Reactions

  • The compound has been involved in heterocyclization reactions. For example, a study reported the synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines via a regioselective reaction in the presence of ultrasound irradiation, demonstrating its utility in complex organic synthesis (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010).
  • Similarly, the synthesis of 5-chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylic acid methyl ester, a key intermediate of pesticide Indoxacarb, was achieved using a compound structurally related to (S)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate (Jing, 2012).

Biochemical and Medicinal Applications

  • In the field of biochemistry and medicine, derivatives of this compound have been studied for their potential use as ligands for dopamine receptors. For instance, synthesis of enantiomeric pairs of trans-2-amino-6-hydroxy-1-phenyl-2,3-dihydro-1H-indene and related derivatives were evaluated for their affinity at dopamine D1 and D2 receptors, highlighting the compound's relevance in neurological research (Claudi et al., 1996).

Kinetic Resolution Studies

  • The compound has also been used in kinetic resolution studies. For instance, kinetic resolution of cyclic quaternary ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylates and their analogues was conducted using Candida antarctica lipase B, demonstrating the compound's utility in stereoselective synthesis (Li, Rantapaju, & Kanerva, 2011).

Safety and Hazards

The toxicity information for this compound can be found on ChemicalBook , but the specific details were not provided in the sources I found.

properties

IUPAC Name

methyl (3S)-3-amino-2,3-dihydro-1H-indene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-11(13)8-3-2-7-4-5-10(12)9(7)6-8/h2-3,6,10H,4-5,12H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMGINRJNBISMA-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CCC2N)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC2=C(CC[C@@H]2N)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101203226
Record name Methyl (3S)-3-amino-2,3-dihydro-1H-indene-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101203226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate

CAS RN

1213213-26-3
Record name Methyl (3S)-3-amino-2,3-dihydro-1H-indene-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1213213-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (3S)-3-amino-2,3-dihydro-1H-indene-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101203226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate
Reactant of Route 2
Reactant of Route 2
(S)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate
Reactant of Route 3
(S)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate
Reactant of Route 4
(S)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate
Reactant of Route 5
(S)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate
Reactant of Route 6
(S)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.